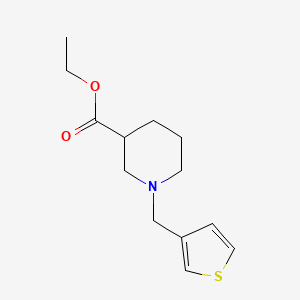![molecular formula C14H13NO2 B5178295 1,2,8-Trimethylpyrano[2,3-f]indol-6-one](/img/structure/B5178295.png)
1,2,8-Trimethylpyrano[2,3-f]indol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,8-Trimethylpyrano[2,3-f]indol-6-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trimethylpyrano[2,3-f]indol-6-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the cyclization of substituted anilines with aldehydes or ketones, followed by oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts such as palladium or copper can also be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
1,2,8-Trimethylpyrano[2,3-f]indol-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and reduced analogs, which can be further utilized in synthetic chemistry .
Scientific Research Applications
1,2,8-Trimethylpyrano[2,3-f]indol-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,8-Trimethylpyrano[2,3-f]indol-6-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
1,2,8-Trimethylpyrano[2,3-f]indol-6-one is unique due to its fused pyrano ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,2,8-trimethylpyrano[2,3-f]indol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-4-14(16)17-13-6-10-5-9(2)15(3)12(10)7-11(8)13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCOWNELQDERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C(=C2)C=C(N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5178216.png)
![4-[1-(benzylthio)-3,4,4-trichloro-2-nitro-1,3-butadien-1-yl]morpholine](/img/structure/B5178218.png)
![1-(2-chlorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178226.png)

![(4Z)-4-[[5-chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5178245.png)
![2-(4-chlorophenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B5178247.png)
![1-(2-methyl-1H-indol-3-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone](/img/structure/B5178255.png)
![4-[(4-{N-[(3,4-dimethylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5178258.png)
![3-METHYL-N-[4-(4-PROPOXYBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B5178270.png)
![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)
![2-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B5178279.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B5178290.png)

![(5Z)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5178303.png)
